2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
5-[4-(benzyloxy)phenyl]-2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound belonging to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through a multi-component reaction. One common method involves the reaction of 5-aryl-2-thioxohexahydropyrimido[4,5-b]quinoline-4,6-dione with appropriate dibromo compounds under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)phenyl]-2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
5-[4-(benzyloxy)phenyl]-2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating various biological pathways. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-aryl-2-thioxohexahydropyrimido[4,5-b]quinoline-4,6-dione
- 5-phenyl-2-thioxohexahydropyrimido[4,5-b]quinoline-4,6-dione
Uniqueness
Compared to similar compounds, 5-[4-(benzyloxy)phenyl]-2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibits unique structural features, such as the presence of benzyloxy and chlorobenzyl groups, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C33H30ClN3O3S |
---|---|
Molecular Weight |
584.1 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C33H30ClN3O3S/c1-33(2)16-25-28(26(38)17-33)27(21-12-14-23(15-13-21)40-18-20-8-4-3-5-9-20)29-30(35-25)36-32(37-31(29)39)41-19-22-10-6-7-11-24(22)34/h3-15,27H,16-19H2,1-2H3,(H2,35,36,37,39) |
InChI Key |
ABEVQNBAKIDVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
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